N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and an imidazole ring, which are connected through a carboxamide linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methylphenylboronic acid and 1H-imidazole-1-carboxylic acid.
Coupling Reaction: The 3-fluoro-4-methylphenylboronic acid is coupled with 1H-imidazole-1-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Industry: It is employed in the synthesis of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carboxamide group.
3-Fluoro-4-methylbenzonitrile: Contains a nitrile group instead of an imidazole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and a chloro-substituted phenyl ring.
Uniqueness
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is unique due to its combination of a fluoro-substituted phenyl ring and an imidazole ring connected through a carboxamide linkage. This unique structure imparts specific biological and chemical properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H12FN3O |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H12FN3O/c1-9-2-3-10(6-11(9)13)7-15-12(17)16-5-4-14-8-16/h2-6,8H,7H2,1H3,(H,15,17) |
InChI Key |
PXNUYZKLYMTYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)F |
Origin of Product |
United States |
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